N-(3,4-Dimethoxy-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide
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Overview
Description
N-(3,4-Dimethoxy-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide is a synthetic organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, a morpholine sulfonyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxy-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a series of reactions including nitration, reduction, and acylation to form the dimethoxyphenyl intermediate.
Introduction of the Morpholine Sulfonyl Group: The intermediate is then reacted with morpholine and a sulfonyl chloride to introduce the morpholine sulfonyl group.
Coupling with Phenoxyacetamide: Finally, the intermediate is coupled with 2-methyl-4-phenoxyacetamide under specific conditions, such as the presence of a base and a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxy-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl or phenoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-Dimethoxy-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for probing biological systems and understanding molecular interactions.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxy-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxy-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide: can be compared to other phenoxyacetamide derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N2O7S |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C21H26N2O7S/c1-15-12-17(31(25,26)23-8-10-29-11-9-23)5-7-18(15)30-14-21(24)22-16-4-6-19(27-2)20(13-16)28-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |
InChI Key |
RHQJQQZIFFHZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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